molecular formula C8H11N B8731341 2-Methylbuta-1,3-diene;prop-2-enenitrile CAS No. 25014-11-3

2-Methylbuta-1,3-diene;prop-2-enenitrile

Cat. No.: B8731341
CAS No.: 25014-11-3
M. Wt: 121.18 g/mol
InChI Key: CFEMBVVZPUEPPP-UHFFFAOYSA-N
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Description

2-Methylbuta-1,3-diene;prop-2-enenitrile is a synthetic compound that combines the properties of isoprene and acrylonitrile. Isoprene, also known as 2-methyl-1,3-butadiene, is a conjugated diene hydrocarbon, while acrylonitrile is a nitrile with the formula CH₂=CH-CN. The combination of these two compounds results in a material with unique properties, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbuta-1,3-diene;prop-2-enenitrile can be synthesized through various methods, including free-radical polymerization and copolymerization. One common method involves the free-radical polymerization of isoprene and acrylonitrile in the presence of initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is typically carried out in a solvent like toluene or benzene at temperatures ranging from 60°C to 80°C .

Industrial Production Methods

In industrial settings, the production of isoprene acrylonitrile often involves the use of continuous polymerization processes. These processes are designed to optimize the yield and quality of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-Methylbuta-1,3-diene;prop-2-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, ozone.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Ammonia, alcohols.

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, saturated hydrocarbons, and substituted nitriles .

Scientific Research Applications

2-Methylbuta-1,3-diene;prop-2-enenitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a monomer in the synthesis of copolymers and as a building block for more complex molecules.

    Biology: Employed in the development of biomaterials and drug delivery systems.

    Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.

    Industry: Utilized in the production of synthetic rubbers, adhesives, and coatings

Mechanism of Action

The mechanism of action of isoprene acrylonitrile involves its ability to undergo polymerization and copolymerization reactions. The molecular targets and pathways involved include the formation of free radicals, which initiate the polymerization process. The presence of the nitrile group in acrylonitrile allows for additional chemical modifications, enhancing the versatility of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to isoprene acrylonitrile include:

Uniqueness

2-Methylbuta-1,3-diene;prop-2-enenitrile is unique due to its combination of properties from both isoprene and acrylonitrile. This results in a material that is both elastic and chemically resistant, making it suitable for a wide range of applications that require durability and flexibility .

Properties

CAS No.

25014-11-3

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

IUPAC Name

2-methylbuta-1,3-diene;prop-2-enenitrile

InChI

InChI=1S/C5H8.C3H3N/c1-4-5(2)3;1-2-3-4/h4H,1-2H2,3H3;2H,1H2

InChI Key

CFEMBVVZPUEPPP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C=C.C=CC#N

Related CAS

25014-11-3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under nitrogen atmosphere, 263 parts of toluene, 53.0 parts of acrylonitrile and 68.2 parts of isoprene were introduced into a 30 mL glass reaction vessel, and 0.33 part of azobisisobutyronitrile was further added thereto, and stirred under heating at 80° C. After reaction for 15 hours, the same post-treatment as in Example 1 was carried out to give a random (isoprene/acrylonitrile) copolymer. The conversion rate of isoprene was 72% and the conversion rate of acrylonitrile was 60%. The molecular weight in terms of the polystyrene of the random (isoprene/acrylonitrile) polymer obtained was Mw=35,200, Mn=12,300 and Mw/Mn=2.86. The results of 1H-NMR analysis of the random (isoprene/acrylonitrile) copolymer obtained show that the polymer has no halogen at a terminal of the polymer chain.
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Synthesis routes and methods II

Procedure details

A random (isoprene/acrylonitrile) copolymer was prepared in the same manner as in Example 10, except that the amount of toluene was changed to 262 parts, that 3.70 parts of methyl α-chlorophenyl acetate was used as an organic halide in place of 1.79 parts of 2-chloropropionitrile, that 8.25 parts of 2,2′-azobis(isobutyronitrile) (hereinafter, sometimes referred to as “AIBN”) was further added as a radical generator, and that the reaction time was changed to 72 hours. The conversion rate of isoprene was 78% and the conversion rate of acrylonitrile was 68%. The analysis results of the random (isoprene/acrylonitrile) copolymer obtained are shown in Table 7. The polymer was confirmed to have a chlorine atom at one terminal of the polymer chain.
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Synthesis routes and methods III

Procedure details

Then, were added thereto 136 parts of isoprene and 0.37 part of methyl α-chlorophenyl acetate as an organic halide, and stirred under heating at 80° C. After a reaction for 17 hours, the same post-treatment as in Example 1 was carried out-to give a random (isoprene/acrylonitrile) copolymer. The conversion rate of isoprene was 31% and the conversion rate of acrylonitrile was 35%. The analysis results of the random (isoprene/acrylonitrile) polymer obtained are shown in Table 3. The polymer was confirmed to have a chlorine atom at the terminal of the polymer chain.
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Synthesis routes and methods IV

Procedure details

Then, were added thereto 68.2 parts of isoprene and 1.79 parts of 2-chloropropionitrile as an organic halide and stirred under heating at 80° C. to conduct a polymerization reaction. After 137 hours, the same post-treatment as in Example 1 was carried out to give a random (isoprene/acrylonitrile) copolymer. The conversion rate of isoprene was 84% and the conversion rate of acrylonitrile was 79%. The analysis results of the random (isoprene/acrylonitrile) polymer obtained are shown in Table 3. The polymer was confirmed to have a chlorine atom at the terminal of the polymer chain.
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Synthesis routes and methods V

Procedure details

Under nitrogen atmosphere, 263 parts of toluene, 53.0 parts of acrylonitrile and 68.2 parts of isoprene were introduced into a 30 mL glass reaction vessel, and 0.33 part of azobisisobutyronitrile was further added thereto, and stirred under heating at 80° C. After reaction for 15 hours, the same post-treatment as in Example 1 was carried out to give a random (isoprene/acrylonitrile) copolymer. The conversion rate of isoprene was 72% and the conversion rate of acrylonitrile was 60%. The molecular weight in terms of the polystyrene of the random (isoprene/acrylonitrile) polymer obtained was Mw=35,200, Mn=12,300 and Mw/Mn=2.86. The results of 1H-NMR analysis of the random (isoprene/acrylonitrile) copolymer obtained show that the polymer has no halogen at a terminal of the polymer chain.
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